C-Pyridin-4-yl-C-p-tolyl-methylamine
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Overview
Description
C-Pyridin-4-yl-C-p-tolyl-methylamine is a chemical compound with the molecular formula C13H16N2. It is a derivative of pyridine and toluene, featuring a methylamine group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Pyridin-4-yl-C-p-tolyl-methylamine typically involves the reaction of 4-pyridylboronic acid with p-tolylmethylamine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C-Pyridin-4-yl-C-p-tolyl-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
C-Pyridin-4-yl-C-p-tolyl-methylamine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in binding studies.
Medicine: Potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of C-Pyridin-4-yl-C-p-tolyl-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Another pyridine derivative with similar structural features.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative of pyridine.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro derivative of pyridine.
Uniqueness
C-Pyridin-4-yl-C-p-tolyl-methylamine is unique due to its specific combination of pyridine and toluene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
889940-04-9 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4-methylphenyl)-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C13H14N2/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12/h2-9,13H,14H2,1H3 |
InChI Key |
AYXZNLMVLLGRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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